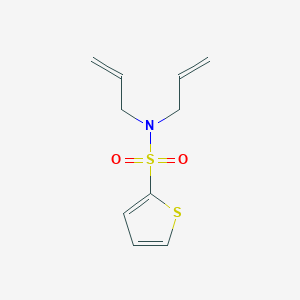

N,N-diallyl-2-thiophenesulfonamide

Vue d'ensemble

Description

N,N-Diallyl-2,2,2-trifluoroacetamide (DAF) is an organic building block used in chemical synthesis . It’s being used as a substrate for ring-closing metathesis (RCM) reaction .

Synthesis Analysis

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) and X-ray crystallographic analysis .Chemical Reactions Analysis

Cyclopolymers from N,N-diallyl-N-propargyl-(12-N’-formylamino)-1-dodecylammonium chloride have been prepared .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods such as refractive index measurements, density measurements, and SMILES string .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- N,N-diallyl-2-thiophenesulfonamide has been studied for its role in chemical synthesis. Chlorination of 2-thiophenesulfonamide, closely related to this compound, has been explored in reactions with various halogenated compounds to produce a range of sulfonamides with potential application in organic synthesis (Aizina et al., 2003).

Carbonic Anhydrase Inhibitory Activity

- Sulfonamides, including those derived from thiophenesulfonamides, have been synthesized and shown to inhibit carbonic anhydrase II in vitro. This suggests potential applications in the treatment of diseases where carbonic anhydrase activity plays a role (Holmes et al., 1994).

Cancer Research

- Organosulfur compounds like this compound have been studied for their potential to inhibit carcinogenesis. Research indicates that compounds like diallyl disulfide can significantly reduce tumor formation in experimental models, suggesting potential applications in cancer prevention and therapy (Wattenberg et al., 1989).

Antibacterial and Antifungal Activities

- Diallyl thiosulfinate, a compound related to this compound, has been shown to have antibacterial and antifungal activities. This highlights the potential use of such compounds in the development of new antimicrobial agents (Feldberg et al., 1988).

Agricultural Applications

- This compound and related compounds have been studied for their potential to protect crops from herbicide injury, significantly increasing crop yields. This suggests an application in agriculture to enhance the selectivity of herbicides (Pallos et al., 1975).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The highest possible level of intramolecular synergism was found for low viscous N,N’-diacryloyl-N,N’-diallyl-1,4-but-2-enediamine. This type of crosslinkers is highly attractive for a broad range of free radical (photo)polymerization applications, for example in the constantly growing medical device sector .

Propriétés

IUPAC Name |

N,N-bis(prop-2-enyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S2/c1-3-7-11(8-4-2)15(12,13)10-6-5-9-14-10/h3-6,9H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAWXUBVCCYBDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one hydrochloride](/img/structure/B5436106.png)

![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5436112.png)

![1-(3,4-dichlorophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5436116.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5436124.png)

![3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5436126.png)

![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5436137.png)

![N-(2-methoxybenzyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5436150.png)

![2-{1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5436163.png)

![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5436169.png)

![2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436174.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide](/img/structure/B5436176.png)

![4-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5436182.png)

![N-cyclopentyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5436195.png)

![N,N,N',N'-tetramethyl-7-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5436203.png)